molecular formula C12H12O3 B8501244 Methyl 3,4-dihydro-2-hydroxy-1-naphthoate

Methyl 3,4-dihydro-2-hydroxy-1-naphthoate

Cat. No. B8501244
M. Wt: 204.22 g/mol
InChI Key: GNWBJFNIQJZLKP-UHFFFAOYSA-N
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Patent
US06080752

Procedure details

To a stirred solution of 2-tetralone (25.0 g, 171 mmol) in dry tetrahydrofuran (250 ml) at 0° C. under argon was added lithium diisopropylamide (111 ml, 2M solution, 222 mmol). After stirring at 0° C. for 1 h, dimethyl carbonate was added (145 ml, 1710 mmol). After stirring at 0° C. for 0.5 h, the reaction mixture was warmed to room temperature, and then heated at reflux for 16 h. The mixture was then cooled to 0° C. and quenched with hydrochloric acid (1M, 450 ml). The resulting mixture was extracted with ethyl acetate (3×1000 ml) and the combined extracts were washed with brine (1000 ml) then dried (Na2SO4) and evaporated in vacuo to afford the title compound as a dark brown oil (36.3 g, 100%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
111 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=[O:11].C([N-]C(C)C)(C)C.[Li+].[C:20](=O)([O:23]C)[O:21][CH3:22]>O1CCCC1>[OH:11][C:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1]=1[C:20]([O:21][CH3:22])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)=O
Name
Quantity
111 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with hydrochloric acid (1M, 450 ml)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×1000 ml)
WASH
Type
WASH
Details
the combined extracts were washed with brine (1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C2=CC=CC=C2CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.